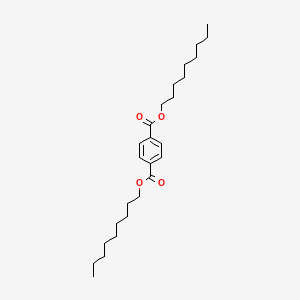
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylate ester at the 3-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate typically involves the nitration of a methyl-substituted indole derivative followed by esterification. One common method includes:
Nitration: The starting material, 4-methylindole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Esterification: The resulting 4-methyl-7-nitroindole is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl and nitro groups can participate in electrophilic substitution reactions, allowing for further functionalization of the indole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Reduction: 4-methyl-7-amino-1H-indole-3-carboxylate.
Substitution: Various substituted indoles depending on the electrophile used.
Hydrolysis: 4-methyl-7-nitro-1H-indole-3-carboxylic acid.
科学研究应用
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-methyl-7-nitro-1H-indole-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
Methyl 4-methyl-1H-indole-3-carboxylate: Lacks the nitro group at the 7-position.
4-methyl-1H-indole-3-carboxylic acid: Lacks both the nitro group and the ester group.
Uniqueness
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
methyl 4-methyl-7-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-8(13(15)16)10-9(6)7(5-12-10)11(14)17-2/h3-5,12H,1-2H3 |
InChI 键 |
CHVLOYIMCYFMMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


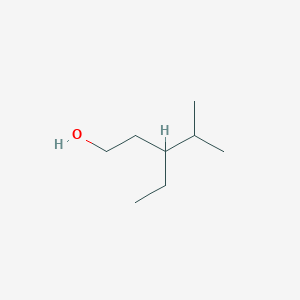
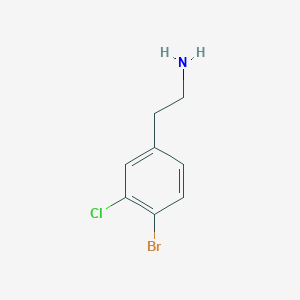
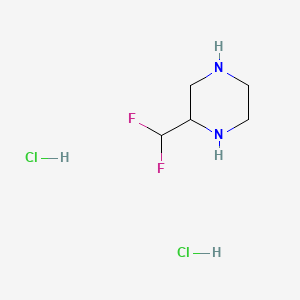
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
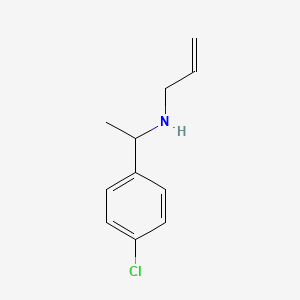


![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)

